S-(5-Chloropentyl) diethylcarbamothioate
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Overview
Description
S-(5-Chloropentyl) diethylcarbamothioate: is an organic compound that belongs to the class of carbamothioates It is characterized by the presence of a chlorinated pentyl chain attached to a diethylcarbamothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(5-Chloropentyl) diethylcarbamothioate typically involves the reaction of 5-chloropentyl halide with diethylcarbamothioic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The product is then purified through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: S-(5-Chloropentyl) diethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioate group to a thiol or other reduced forms.
Substitution: The chlorine atom in the pentyl chain can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted carbamothioates.
Scientific Research Applications
S-(5-Chloropentyl) diethylcarbamothioate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of S-(5-Chloropentyl) diethylcarbamothioate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence various biochemical processes through its reactive functional groups.
Comparison with Similar Compounds
- S-(5-Fluoropentyl) diethylcarbamothioate
- S-(5-Bromopentyl) diethylcarbamothioate
- S-(5-Iodopentyl) diethylcarbamothioate
Comparison: Compared to its analogs, S-(5-Chloropentyl) diethylcarbamothioate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its fluorinated, brominated, or iodinated counterparts.
Properties
CAS No. |
86433-28-5 |
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Molecular Formula |
C10H20ClNOS |
Molecular Weight |
237.79 g/mol |
IUPAC Name |
S-(5-chloropentyl) N,N-diethylcarbamothioate |
InChI |
InChI=1S/C10H20ClNOS/c1-3-12(4-2)10(13)14-9-7-5-6-8-11/h3-9H2,1-2H3 |
InChI Key |
PCAXLUWCSBXGKT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)SCCCCCCl |
Origin of Product |
United States |
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